Product packaging for 2,2'-Diamino-2'-deoxyadenosine(Cat. No.:CAS No. 215943-79-6)

2,2'-Diamino-2'-deoxyadenosine

货号: B1376092
CAS 编号: 215943-79-6
分子量: 281.27 g/mol
InChI 键: DIFJLWYUVQLAHS-DXTOWSMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,2'-Diamino-2'-deoxyadenosine is a chemically modified deoxyadenosine analog of high interest in biochemical research. This compound is characterized by the substitution of amino groups at both the 2-position of the purine base and the 2'-position of the deoxyribose sugar ring, with the molecular formula C10H15N7O3 and a molecular weight of 281.28 g/mol . It is supplied as a white to off-white powder and requires storage at cold temperatures to maintain stability . This diaminopurine deoxyriboside is a key tool for investigating the mechanisms of nucleoside toxicity and metabolic activation. Research indicates that deoxyadenosine analogs, after undergoing phosphorylation, can accumulate in cells and lead to the accumulation of DNA strand breaks . Subsequent activation of poly(ADP-ribose) synthetase can trigger severe depletion of intracellular NAD and ATP pools, ultimately leading to cell death, particularly in lymphocytes . Comparative metabolic studies show that this compound and related compounds possess different toxicity mechanisms from other purine analogs like 2,6-diaminopurine (DAP), making it valuable for comparative cytotoxicity and antiproliferative studies . Its role as a metabolic precursor and its effects on key enzymes like ribonucleotide reductase position it as a compound with significant potential in research for antitumor agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N7O3 B1376092 2,2'-Diamino-2'-deoxyadenosine CAS No. 215943-79-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFJLWYUVQLAHS-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857443
Record name 2,2'-Diamino-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215943-79-6
Record name 2,2'-Diamino-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways and Enzymatic Transformations Involving 2,2 Diamino 2 Deoxyadenosine

Metabolism of 2,2'-Diamino-2'-deoxyadenosine and Related Deoxyadenosine (B7792050) Analogues

The metabolism of this compound, like other deoxyadenosine analogues, is primarily governed by the enzymes of the purine (B94841) salvage pathway. The initial and most significant metabolic step identified for this compound is its conversion by adenosine (B11128) deaminase. The toxicity and therapeutic effects of many nucleoside analogues, such as 2-chlorodeoxyadenosine (Cladribine), are dependent on their intracellular phosphorylation to nucleotide forms, which can then interfere with DNA synthesis and other cellular processes uq.edu.aunih.gov.

In the producing organism, Actinomadura sp., the host's own adenosine deaminase (designated ADA1) has been shown to be capable of converting 2'-amino-2'-deoxyadenosine (B84144) into 2'-amino-2'-deoxyinosine (B1384313) nih.gov. This deamination represents a key step in its metabolic pathway, potentially altering its biological activity or preparing it for further breakdown or excretion. The broader metabolic fate following this initial deamination is not fully characterized. However, based on the metabolism of related purine nucleosides, subsequent steps could involve phosphorolytic cleavage of the glycosidic bond by purine nucleoside phosphorylase, though this interaction has not been definitively established for this compound.

The metabolism of related deoxyadenosine analogues often involves a critical phosphorylation step catalyzed by nucleoside kinases. For instance, the lymphotoxic effects of deoxyadenosine and its analogue 2-chlorodeoxyadenosine require their phosphorylation nih.gov. Whether this compound undergoes similar phosphorylation is a key determinant of its potential cytotoxic or antiviral mechanisms.

Interactions with Purine Metabolism Enzymes

The structural modifications of this compound, specifically the amino groups at the 2-position of the purine base and the 2'-position of the deoxyribose sugar, create a unique substrate for the enzymes of purine metabolism.

Substrate Specificity of Adenosine Deaminase (ADA)

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively tandfonline.com. The substrate specificity of ADA is crucial, as modifications to the adenosine structure can dramatically alter the rate of this reaction.

Research on the biosynthesis of this compound (referred to as 2'-amino dA in the study) in Actinomadura sp. strain ATCC 39365 revealed that the host organism's ADA, named ADA1, can deaminate this compound. The enzyme converts 2'-amino dA to 2'-amino-2'-deoxyinosine (2'-amino dI) nih.gov. This demonstrates that despite the 2'-amino substitution on the sugar moiety, the compound is still recognized and processed by this specific adenosine deaminase.

The efficiency of this conversion compared to the natural substrate, adenosine, has not been fully detailed with kinetic data. However, studies on other adenosine analogues show that changes in the sugar moiety significantly impact the kinetic constants (K_m and V_max) of the deamination reaction cdnsciencepub.com. For example, the configuration of the 2'-hydroxyl group is important for the binding and catalytic rate of the enzyme cdnsciencepub.com. The replacement of this hydroxyl with an amino group in this compound allows it to act as a substrate, though the kinetic parameters relative to adenosine are likely different. It is noteworthy that some modifications, such as in 2'-amino-2'-deoxy-2-fluoroadenosine, can render the compound resistant to enzymatic deamination metkinenchemistry.com.

Table 1: Substrate Specificity of Adenosine Deaminase (ADA)

SubstrateEnzyme SourceProductReference
AdenosineGeneralInosine tandfonline.com
2'-DeoxyadenosineGeneral2'-Deoxyinosine tandfonline.com
This compoundActinomadura sp. (ADA1)2'-Amino-2'-deoxyinosine nih.gov

Nucleotide Kinase Substrate Recognition

The biological activity of many nucleoside analogues is contingent upon their phosphorylation to the corresponding mono-, di-, and triphosphates by cellular nucleoside and nucleotide kinases. This conversion "traps" the analogue within the cell and activates it to interfere with nucleic acid synthesis or other nucleotide-dependent processes nih.govresearchgate.net.

Human deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway of deoxynucleosides. Despite its name, dCK is known for its broad substrate specificity, phosphorylating not only deoxycytidine but also deoxyadenosine and deoxyguanosine, as well as numerous clinically important nucleoside analogues nih.govptbioch.edu.pl. Given its promiscuity, dCK is a primary candidate for the phosphorylation of this compound.

However, direct evidence for the phosphorylation of this compound by dCK or other kinases has not been reported. The substitution of the 2'-hydroxyl group with an amino group is a significant structural change that could influence its recognition by the kinase active site. Studies on other nucleoside analogues show that modifications to both the sugar and base moieties can dramatically affect the efficiency of phosphorylation nih.govsemanticscholar.org. Therefore, while plausible, the status of this compound as a substrate for nucleotide kinases remains to be experimentally verified.

Biosynthetic Logic of Adenosine-Derived Nucleoside Antibiotics

Nucleoside antibiotics are a diverse group of secondary metabolites, often produced by microorganisms, that typically function by interfering with fundamental cellular processes like nucleic acid or protein synthesis. Many of these antibiotics are structural analogues of natural nucleosides, derived from complex biosynthetic pathways.

The biosynthesis of this compound is a prime example of how a common metabolite, adenosine, can be stereospecifically modified to produce a potent antibiotic. This process occurs in the bacterium Actinomadura sp. strain ATCC 39365, which co-produces this compound and another nucleoside antibiotic, 2'-chloropentostatin nih.gov. Isotopic labeling studies using [U-¹⁴C]adenosine have confirmed that adenosine is the direct precursor for this compound nih.gov. The biosynthesis involves the direct replacement of the hydroxyl group at the C-2' position of the ribose moiety with an amino group, with retention of the original stereoconfiguration nih.govjst.go.jp.

Genetic investigations have successfully identified a single gene cluster, designated ada, in Actinomadura sp. that is essential for the biosynthesis of both this compound and 2'-chloropentostatin, although they are produced via two independent pathways nih.gov.

Role of Nudix Hydrolases (e.g., AdaJ) in Initiation

Nudix hydrolases are a large superfamily of enzymes that catalyze the hydrolysis of a variety of nucleoside diphosphate (B83284) derivatives linked to another moiety (X) researchgate.netresearchgate.net. They play crucial roles in cellular metabolism by controlling the levels of various metabolites and signaling molecules and by sanitizing the cell of potentially mutagenic oxidized nucleotides researchgate.netnih.gov.

In the biosynthesis of this compound, a Nudix hydrolase plays a critical initiating role. Genetic studies of the ada gene cluster in Actinomadura sp. have demonstrated that the biosynthesis of this compound is initiated by the enzyme AdaJ, a Nudix hydrolase nih.gov. The specific function of AdaJ is to catalyze the hydrolysis of adenosine triphosphate (ATP). This initial step is proposed to activate the adenosine precursor, channeling it into the dedicated biosynthetic pathway that leads to the final antibiotic product. This finding highlights an important role for Nudix hydrolases in launching the production of complex secondary metabolites.

Table 2: Key Enzymes in the Biochemistry of this compound

EnzymeClassRoleReference
Adenosine Deaminase (ADA1)HydrolaseMetabolizes this compound to 2'-amino-2'-deoxyinosine. nih.gov
AdaJNudix HydrolaseInitiates biosynthesis by hydrolyzing ATP. nih.gov

Enzyme-Catalyzed Oxidative Modifications and Radical Intermediates

The enzymatic landscape for the oxidative modification of this compound involves complex radical-based mechanisms, primarily driven by enzymes that generate highly reactive species. While research specifically detailing the full range of oxidative transformations for this particular molecule is focused, the involvement of certain enzyme superfamilies, such as Radical SAM enzymes, provides a foundational understanding of the potential pathways. These enzymes are known to functionalize unactivated C-H bonds through radical intermediates, a process to which a modified nucleoside like this compound could be susceptible. wikipedia.org

Radical S-adenosyl-L-methionine (SAM) enzymes represent a vast superfamily that utilizes an iron-sulfur cluster ([4Fe-4S]) to reductively cleave SAM, generating a potent 5'-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgnih.gov This radical is a powerful oxidant capable of initiating reactions by abstracting a hydrogen atom from a substrate. This generates a substrate-centered radical, which can then undergo a variety of transformations, including rearrangements, cyclizations, and further oxidation.

One pertinent example from this class is the cobalamin-dependent Radical SAM enzyme OxsB. mit.edu This enzyme catalyzes a ring contraction of 2'-deoxyadenosine phosphate, a reaction initiated by the abstraction of a hydrogen atom from the C2' position of the deoxyribose sugar. mit.edu This mechanism highlights a plausible pathway for the enzymatic modification of the sugar moiety in related nucleosides. The generation of the 5'-dAdo• radical is the critical first step, followed by its interaction with the substrate to form a new radical intermediate, which drives the subsequent chemical transformation. wikipedia.orgmit.edu

Beyond the sugar moiety, the purine base itself is subject to oxidative modification. Heme peroxidases, such as myeloperoxidase found in inflammatory cells, can produce hypohalous acids. nih.gov These species can react with purine amines to form intermediate chloramines, which may decompose to yield N-centered radicals. nih.gov While direct enzymatic oxidation of the 2,2'-diamino purine core is less characterized, these indirect oxidative pathways mediated by enzyme products represent a significant route for modification.

The table below summarizes the key steps in a generalized Radical SAM enzyme-catalyzed reaction, which represents a primary mechanism for generating radical intermediates from nucleoside substrates.

Table 1: Generalized Mechanism of Radical SAM Enzyme-Catalyzed Substrate Modification

Step Description Key Components Intermediate Formed
1. Reductive Cleavage The reduced [4Fe-4S]¹⁺ cluster within the enzyme donates an electron to S-adenosyl-L-methionine (SAM). Radical SAM Enzyme, [4Fe-4S] Cluster, SAM Organometallic intermediate (Ω)
2. Radical Generation The resulting intermediate undergoes homolytic cleavage of the Co-C bond. nih.gov Organometallic intermediate (Ω) 5'-deoxyadenosyl radical (5'-dAdo•)
3. Hydrogen Abstraction The highly reactive 5'-dAdo• abstracts a hydrogen atom from the substrate (e.g., from the C2' position of the deoxyribose). mit.edu 5'-dAdo•, Substrate (e.g., this compound) Substrate-centered radical, 5'-deoxyadenosine

| 4. Substrate Rearrangement | The substrate radical undergoes further transformation (e.g., cyclization, rearrangement, or oxidation) to form the final product. | Substrate-centered radical | Product |

Research into the fate of purine nucleoside radicals under oxidative conditions, often studied using non-enzymatic methods like gamma-radiolysis, provides further insight. For instance, C5' radicals of purine nucleosides can be trapped by oxidizing agents or react with molecular oxygen. researchgate.netcnr.it These studies show that in the presence of oxygen, the formation of hydrated 5'-aldehydes can occur, competing with other radical pathways like cyclization. researchgate.netcnr.it While not enzyme-catalyzed, these findings illuminate the fundamental reactivity of radical intermediates that enzymes can generate and control.

The potential intermediates and resulting products from such enzymatic oxidative processes are diverse, as detailed in the following table.

Table 2: Potential Enzyme-Catalyzed Oxidative Modifications and Intermediates

Enzyme Class Oxidizing Species/Mechanism Potential Radical Intermediate Potential Final Product(s)
Radical SAM Enzymes 5'-deoxyadenosyl radical (5'-dAdo•) Substrate radical at C2' or other C-H bond positions. mit.edu Ring-contracted nucleosides, epimers, or other rearranged structures.
Heme Peroxidases Hypochlorous acid (HOCl) N-centered radical on the purine base via chloramine (B81541) decomposition. nih.gov Deaminated products, dimeric adducts.

| Other Oxidoreductases | Direct electron transfer or oxygen insertion | Purine radical cation | Hydroxylated nucleosides (e.g., 8-oxo derivatives), formamidopyrimidines. nih.gov |

Molecular Interactions and Recognition Mechanisms

Hydrogen Bonding Interactions with Complementary Bases

The defining feature of 2,2'-Diamino-2'-deoxyadenosine in a DNA duplex is its enhanced hydrogen bonding capability with its complementary base, thymine (B56734). Unlike the standard adenine-thymine (A-T) base pair, which is stabilized by two hydrogen bonds, the 2,6-diaminopurine-thymine (D-T) pair forms three hydrogen bonds. nih.govnih.gov The additional hydrogen bond is formed between the 2-amino group of the diaminopurine base and the O2 carbonyl group of thymine. This results in a base pair that is structurally more akin to the guanine-cytosine (G-C) pair, which also features three hydrogen bonds. nih.gov

Thermodynamic studies have consistently shown that the D-T base pair is more stable than the A-T base pair. lumenlearning.com This increased stability is a direct consequence of the additional hydrogen bond, which contributes favorably to the enthalpy of duplex formation. nih.gov The order of stability for duplexes containing 2,6-diaminopurine (B158960) paired with natural bases has been determined through melting temperature studies, confirming the D-T pair's enhanced stability. lumenlearning.com However, when paired with other bases, 2,6-diaminopurine can lead to mismatches with varying degrees of stability, generally much lower than the correctly formed D-T pair. lumenlearning.com

Impact on DNA Duplex Stability and Structure

The enhanced hydrogen bonding of the 2,6-diaminopurine:thymine pair directly translates to increased thermodynamic stability of the DNA duplex. nih.govnih.gov The substitution of an A-T base pair with a D-T base pair leads to a significant increase in the duplex melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates into single strands. nih.govncl.ac.uk

Each substitution of an A-T pair with a D-T pair can increase the Tm by approximately 3°C, providing a predictable method for enhancing duplex stability. nih.govncl.ac.uk This stabilization effect is attributed to the more favorable enthalpy change (ΔH°) associated with the formation of the third hydrogen bond. nih.gov

Below is an interactive data table summarizing the impact of substituting Adenine (B156593) (A) with 2,6-diaminopurine (D) on DNA duplex melting temperature.

Base PairNumber of Hydrogen BondsRelative StabilityApproximate Tm Increase per Substitution (°C)
A-T2StandardN/A
D-T3Increased~3

DNA-Protein Interactions and Enzyme Recognition

The modification of a nucleobase can significantly affect how DNA-binding proteins, such as polymerases and restriction enzymes, recognize and interact with the DNA. The additional amino group in the minor groove, where 2,6-diaminopurine presents it, can alter the pattern of hydrogen bond donors and acceptors available for protein contacts.

DNA polymerases exhibit a high degree of selectivity for their natural deoxynucleoside triphosphate (dNTP) substrates. The incorporation of a modified analogue like this compound triphosphate (dDTP) is subject to this enzymatic scrutiny. Kinetic studies on related purine (B94841) analogues show that modifications to the base can affect both the binding affinity (Kd or KM) and the maximal rate of incorporation (kpol or kcat).

For instance, studies on dNTP analogues with modifications at the 2-position of the purine ring have shown varied effects. The addition of a 2-amino group to dATP has been observed to have only small and variable effects on the efficiency of its correct incorporation opposite a thymine template. researchgate.net However, the same modification can significantly increase the rate of misincorporation opposite a cytosine template, likely due to the formation of a stable wobble base pair. researchgate.net This suggests that while dDTP can be a substrate for DNA polymerases, its incorporation fidelity may be altered compared to dATP. apexbt.com The specific kinetic parameters are highly dependent on the specific DNA polymerase, as different polymerases have distinct active site geometries and discrimination mechanisms. nih.gov

Type II restriction endonucleases recognize specific, often palindromic, DNA sequences and cleave the phosphodiester backbone. khanacademy.org The presence of a modified base within the recognition sequence can dramatically alter the enzyme's activity. For some enzymes, modifications are well-tolerated, and cleavage proceeds normally. For others, the modification can block cleavage entirely. This depends on whether the modification interferes with critical contacts the enzyme makes with the DNA bases, often in the major groove. Studies have shown that while some adenine modifications are tolerated by restriction enzymes, others, particularly those that alter the hydrogen-bonding pattern in the major groove, can block enzymatic cleavage. khanacademy.org

The fidelity of DNA replication is maintained by the nucleotide selectivity of the DNA polymerase and by its 3'→5' exonuclease proofreading activity. lumenlearning.comnih.gov The incorporation of a nucleotide analogue like this compound can modulate this fidelity. The primary mechanism of mutagenesis for base analogues is through mispairing during replication. nih.gov

2,6-diaminopurine (D) preferentially pairs with thymine (T). However, it can also mispair with cytosine (C), forming a D:C wobble pair that is relatively stable due to the formation of two hydrogen bonds. This mispairing can lead to A•T → G•C transition mutations if the D:C mismatch is not corrected. nih.gov The frequency of such mutations depends on the ability of the DNA polymerase to discriminate against the incorrect pairing during incorporation and the efficiency of the proofreading exonuclease in removing the mismatched base. nih.gov Different polymerases, particularly those with deficient proofreading ("mutator" phenotypes), show significantly different frequencies of mutations induced by 2-aminopurine, a related analogue. nih.gov This highlights that the impact of this compound on replication fidelity is a complex interplay between its base-pairing properties and the error-correction machinery of the cell.

The table below summarizes the potential interactions and effects of this compound.

Interaction TypeKey FeatureEffect
Hydrogen BondingForms 3 H-bonds with ThymineIncreases D-T base pair stability over A-T
Base StackingAlters electronic properties of the purine baseModifies local stacking energies and duplex flexibility
DNA PolymeraseCan be incorporated as dDTPMay alter incorporation efficiency and increase mispairing with Cytosine
Restriction EnzymesModifies recognition siteCan inhibit or have no effect on cleavage, depending on the enzyme
Replication FidelityPotential for D:C mispairingCan lead to A•T → G•C transition mutations

Structural and Conformational Analysis of 2,2 Diamino 2 Deoxyadenosine

Solution Conformation Studies by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of nucleosides in solution, providing a dynamic picture that is often more biologically relevant than a static crystal structure. While direct NMR studies on 2,2'-Diamino-2'-deoxyadenosine are not extensively detailed in publicly available literature, a wealth of information from studies on the parent compound, 2'-deoxyadenosine (B1664071), and other 2'-substituted adenosine (B11128) analogues allows for a robust extrapolation of its likely conformational behavior.

Analysis of Ribose Moiety Conformation (e.g., S ⇌ N Model)

Proton NMR studies on 2'-deoxyadenosine have shown that it slightly favors the S-type conformation of the ribose moiety in various solvents. nih.gov This preference for the C2'-endo pucker is characteristic of many deoxyribonucleosides. The introduction of a substituent at the 2'-position can significantly influence this equilibrium. It has been observed that substitution at the 2' position generally stabilizes the S-conformer. researchgate.net Therefore, it is highly probable that this compound also predominantly adopts an S-type, or C2'-endo, conformation for its deoxyribose ring in solution. The presence of the 2'-amino group is expected to reinforce this preference.

The conformational equilibrium can be quantitatively described by the coupling constants between the ribose protons, which are analyzed using the two-state S ⇌ N model proposed by Altona and Sundaralingam. nih.govresearchgate.net

Table 1: Predicted Ribose Conformation Parameters for this compound based on 2'-Deoxyadenosine Data

Parameter Predicted Value/State for this compound Basis of Prediction
Predominant Pucker S-type (C2'-endo) Based on data for 2'-deoxyadenosine and the general effect of 2'-substituents. nih.govresearchgate.net
Equilibrium S ⇌ N A dynamic equilibrium exists, but the S-conformer is favored.

| Influence of 2'-Amino Group | Stabilization of the S-conformer | Substituents at the 2' position tend to favor the S-pucker. researchgate.net |

Base Orientation Relative to Ribose

The orientation of the purine (B94841) base relative to the sugar ring is another critical conformational parameter, defined by the torsion angle χ about the N-glycosidic bond (N9-C1'). Two main orientations are possible: anti, where the bulk of the base is positioned away from the sugar ring, and syn, where it is positioned over the sugar.

For most purine nucleosides, including 2'-deoxyadenosine, the anti conformation is strongly preferred in solution. This preference is driven by steric hindrance between the base and the ribose ring in the syn conformation. It is concluded that cordycepin (B1669437) (3'-deoxyadenosine) also exists mainly in the anti conformation. nih.gov Given the structural similarities, it is expected that this compound also predominantly adopts the anti conformation. This orientation allows the functional groups on the base to be more accessible for intermolecular interactions, such as hydrogen bonding with enzyme residues.

Crystal Structure Data and Structural Models for Related Purine Derivatives

Analysis of crystal structures of compounds like guanine (B1146940) and 6-thioguanine (B1684491) shows excellent agreement between experimental data and computed geometries, with root mean square deviations for bond lengths and angles being very low. iosrjournals.org This indicates that the core structure of the purine ring system is predictable and relatively rigid. In the solid state, the conformation of the sugar pucker and the glycosidic torsion angle are influenced by crystal packing forces, but they often reflect one of the low-energy conformations observed in solution. The study of various purine derivatives confirms that the bond lengths and angles within the purine and ribose moieties are highly conserved. iosrjournals.org

Theoretical Studies and Computational Modeling of Structure-Activity Relationships

Theoretical studies and computational modeling offer a powerful approach to investigate the structural and electronic properties of this compound and to understand its structure-activity relationships (SAR). Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the stable conformations of the molecule and the energetic barriers between them. nih.gov

Molecular modeling of related nucleosides has demonstrated that modifications to the purine ring or the sugar moiety can significantly impact biological activity by altering the molecule's shape, flexibility, and electronic properties. nih.govnih.gov For instance, in the context of DNAzymes, the introduction of various functional groups on 2'-deoxyadenosine analogues revealed that groups capable of forming hydrogen bonds, such as amino groups, are favorable for catalytic activity. nih.gov This suggests that the 2-amino group in this compound plays a crucial role in its interactions.

Computational models can also predict how the molecule interacts with a target protein. Docking studies with related P2Y1 receptor ligands, for example, have shown that the N-conformation of the ribose ring can be favored for receptor recognition in some cases, highlighting that the specific biological context can influence conformational preference. nih.gov For this compound, computational modeling could elucidate how the two amino groups contribute to its binding affinity and specificity for target enzymes by forming specific hydrogen bond networks. Such studies would involve mapping the electrostatic potential surface to identify regions of positive and negative charge that are key for molecular recognition.

Table 2: Summary of Compound Names Mentioned

Compound Name
This compound
2'-deoxyadenosine
Adenosine
Guanine
6-thioguanine

Mechanistic Investigations of 2,2 Diamino 2 Deoxyadenosine Activity and Cellular Fate

Mechanisms of Inhibitory Properties

While direct studies on 2,2'-Diamino-2'-deoxyadenosine are limited, the inhibitory properties of its structural relatives, particularly other 2'-deoxyadenosine (B1664071) analogs, have been characterized. These compounds typically require intracellular phosphorylation to their active triphosphate forms to exert their effects. The mechanisms largely revolve around the disruption of DNA-related enzymatic processes.

DNA Repair Pathway Modulation

Deoxyadenosine (B7792050) and its analogs can significantly modulate DNA repair pathways. Studies on resting human lymphocytes have shown that deoxyadenosine can retard the rejoining of DNA strand breaks induced by gamma radiation. nih.gov This inhibition of DNA repair requires the phosphorylation of the deoxyadenosine analog. nih.gov The accumulation of the corresponding triphosphate metabolite appears to progressively render lymphocytes incapable of efficient DNA repair. nih.gov This interference with "unscheduled DNA synthesis," the polymerizing step of a repair process, suggests that these compounds can potentiate the toxicity of other DNA-damaging agents. nih.gov The mechanism involves blocking the synthesis step required to fill gaps after damaged sections of DNA are excised.

Induction of DNA Strand Breaks

Exposure to high concentrations of deoxyadenosine can lead to an imbalance in the intracellular pool of deoxyribonucleoside triphosphates (dNTPs). This imbalance, particularly the elevation of dATP, is a trigger for the induction of DNA strand breaks. nih.gov In mouse tumor cells, exposure to deoxyadenosine resulted in a dramatic increase in dATP levels, which was followed by the appearance of DNA double-strand breaks. nih.gov It is believed that the accumulation of dATP from deoxyadenosine analogs retards the DNA repair process, leading to a time-dependent accumulation of DNA strand breaks in both non-dividing and dividing cells. nih.govnih.gov These breaks are a critical factor in the subsequent cell death mediated by these compounds. nih.gov

Table 1: Effects of Deoxyadenosine Analogs on DNA Processes

Compound Class Effect Mechanism Key Findings
Deoxyadenosine Inhibition of DNA Synthesis Phosphorylated to dATP, which interferes with DNA polymerase activity. 50 µM deoxyadenosine decreased DNA synthesis rate in human fibroblasts. nih.gov
Deoxyadenosine Analogs DNA Repair Modulation Phosphorylated analogs inhibit the rejoining of DNA strand breaks. 10 µM deoxyadenosine rendered lymphocytes incompetent for DNA repair over 8 hours. nih.gov
Deoxyadenosine Induction of DNA Strand Breaks Causes dNTP pool imbalance, leading to breakage of mature DNA. Exposure led to a 100-fold elevation in dATP and subsequent double-strand breaks. nih.gov
Deoxyadenosine Analogs Ribonucleotide Reductase Inhibition The triphosphate form of the analog can allosterically inhibit the enzyme. dATP, derived from deoxyadenosine, is an allosteric inhibitor of ribonucleotide reductase. youtube.com

Role in DNA Damage and Repair Pathways (related to its structural class)

As a derivative of deoxyadenosine, this compound belongs to a structural class of molecules that are fundamental components of DNA but are also susceptible to damage from endogenous and exogenous agents, particularly reactive oxygen species (ROS).

Oxidative Damage Products of Deoxyadenosine (e.g., Oxazolone, 8-oxo-dAdo)

Oxidative stress from sources like cellular metabolism or ionizing radiation can lead to the chemical modification of DNA bases. wikipedia.org The adenine (B156593) base of deoxyadenosine is a target for such oxidative damage, resulting in several lesions.

8-oxo-2'-deoxyadenosine (8-oxo-dAdo): This is a common product of DNA oxidation, although it occurs at a lower frequency than its guanine (B1146940) counterpart, 8-oxo-dG. wikipedia.org It is formed when a hydroxyl radical attacks the C8 position of the adenine ring. The presence of 8-oxo-dAdo in DNA can disrupt normal DNA replication and transcription.

Oxazolone: A more complex and highly mutagenic lesion, 2,2-diamino-4-[(2-deoxy-β-d-erythro-pentofuranosyl)amino]-5(2H)-oxazolone, can be formed from the oxidation of purines. nih.gov While primarily studied as a secondary oxidation product of 8-oxo-dG, similar oxidative pathways can affect deoxyadenosine. nih.govnih.gov Oxazolone is considered a stable end-product of purine (B94841) oxidation and is a potent mispairing lesion, inducing mutations at a significantly higher rate than 8-oxo-dG. nih.gov The formation of such lesions underscores the vulnerability of the deoxyadenosine structure to oxidative attack and the potential for significant biological consequences if not repaired. nih.gov Another oxidative damage product derived from deoxyadenosine is 4,6-diamino-5-formamidopyrimidine (B1223167) (FapydA). researchgate.net

Table 2: Major Oxidative Damage Products of Deoxyadenosine

Product Precursor Inducing Agent Significance
8-oxo-2'-deoxyadenosine (8-oxo-dAdo) 2'-deoxyadenosine Reactive Oxygen Species (ROS) A common oxidative lesion that can disrupt DNA replication. wikipedia.org
Oxazolone 2'-deoxyadenosine / 8-oxo-dG Reactive Oxygen Species (ROS) A stable and highly mispairing lesion, leading to high mutation rates. nih.gov
4,6-diamino-5-formamidopyrimidine (FapydA) 2'-deoxyadenosine Reactive Oxygen Species (ROS) A formamidopyrimidine lesion resulting from purine ring opening. researchgate.net

Formation of Epimeric Deoxyribose Lesions

The structural integrity of DNA is under constant threat from damaging agents, including reactive oxygen species (ROS). nih.gov ROS, such as the hydroxyl radical, can abstract a hydrogen atom from the 2-deoxyribose moiety of nucleosides, leading to the formation of carbon-centered radicals. nih.gov While these radicals can lead to strand breaks, an alternative pathway involves a "pseudorepair" or "improper chemical repair" mechanism. acs.orgnih.gov In the presence of a hydrogen-atom donor, this improper repair can result in the inversion of the stereochemical configuration at the C1′-, C3′-, or C4′-positions of the deoxyribose sugar. nih.govnih.gov This process creates epimeric 2-deoxyribose lesions, which are structurally very similar to their unmodified counterparts, differing only in the stereochemistry at a single carbon center. nih.gov

The formation of these lesions can be an alternative pathway that prevents the creation of DNA strand breaks, which are often more toxic to the cell. nih.govacs.org For instance, the C1′-epimers of 2′-deoxyadenosine (dA), known as α-2'-deoxyadenosine (α-dA), have been identified following exposure of aqueous solutions of dA to ionizing radiation under anoxic conditions. acs.org Studies have shown that the structure of a polynucleotide enhances the formation of α-dA compared to its formation in mononucleosides. acs.org Other epimers include the C3'-epimer, which results in xylose nucleosides, and the C4'-epimer. nih.gov The generation of these epimeric lesions may serve as a survival route for cells under certain conditions, such as hypoxia, by preventing lethal strand scissions. nih.govacs.org

Table 1: Types of Epimeric Deoxyribose Lesions from Improper Radical Repair

Position of Inversion Epimer Name Common Abbreviation
C1′ 9-(2-deoxy-α-d-erythro-pentofuranosyl)adenine α-dA
C3′ 1-(2′-deoxy-β-l-threo-pentofuranosyl)-containing nucleosides xylo-N

Radical-Based Mechanisms in Nucleoside Modification

The modification of nucleosides, particularly damage to the 2-deoxyribose component, is frequently initiated by radical-based mechanisms. nih.govnih.gov Reactive oxygen species (ROS), which are produced during normal aerobic metabolism and through exposure to various environmental agents, are key players in this process. nih.gov The hydroxyl radical (•OH) is a particularly potent ROS that can initiate damage by abstracting a hydrogen atom from any of the C-H bonds within the 2-deoxyribose sugar moiety of DNA. nih.govnih.govresearchgate.net

This hydrogen abstraction event generates a carbon-centered 2-deoxyribose radical. nih.gov These sugar radicals are transient intermediates that can undergo several transformations. nih.govnih.gov One potential fate is the reaction with molecular oxygen, which can lead to the formation of peroxyl radicals and subsequent DNA strand breaks or more complex lesions like protein-DNA cross-links. nih.gov For example, the C4′ radical pathway is significant due to the accessibility of this position in the B-DNA structure and can lead to products such as 3'-phosphoglycolate and malondialdehyde in the presence of oxygen. nih.gov

Alternatively, as discussed previously, these sugar radicals can be "repaired" by an endogenous hydrogen donor. nih.gov If the hydrogen atom is restored from a different face of the planar radical intermediate compared to the original stereochemistry, it results in the formation of stable epimeric lesions at the C1′, C3′, and C4′ positions. nih.gov Therefore, the initial radical-based event of hydrogen abstraction is a critical branching point that determines the ultimate fate of the nucleoside, leading either to strand scission and degradation products or to the formation of stable, albeit incorrect, epimeric structures within the DNA strand. nih.govnih.gov

Table 3: Potential Fates of Deoxyribose Radicals

Radical Position Subsequent Reaction Pathway Resulting Product/Lesion
C1′, C3′, C4′ Improper chemical repair (H-atom donation) Epimeric 2-deoxyribose lesions
C4′ Reaction with O2 Strand break, 3'-phosphoglycolate, free base
C5′ Reaction with O2 2-deoxytetradialdose, furfural

Advanced Analytical Methodologies for 2,2 Diamino 2 Deoxyadenosine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone analytical technique for the sensitive and selective detection and quantification of nucleoside analogues like "2,2'-Diamino-2'-deoxyadenosine" in complex biological matrices. This powerful method combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. mdpi.comwashington.edu The LC system separates the target analyte from other components in a sample, after which the mass spectrometer ionizes the compound and fragments it, allowing for highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. nih.gov

In a typical LC-MS/MS workflow for analyzing modified nucleosides, a biological sample is first processed to extract the compounds of interest. researchgate.net This often involves steps like protein precipitation or solid-phase extraction. nih.govnih.gov The extracted sample is then injected into the LC system, where the compounds are separated on a chromatographic column. washington.edu The eluent from the column is then introduced into the mass spectrometer's ion source, where ionization occurs. nih.gov

For quantification, the triple quadrupole (QqQ) mass spectrometer is frequently operated in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.govnih.govmdpi.com This involves selecting the precursor ion of "this compound" in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. nih.gov This high selectivity minimizes interference from the sample matrix, leading to accurate and precise quantification. nih.gov The sensitivity of modern LC-MS/MS systems allows for the detection of analytes in the femtomole range. springernature.com

Table 1: Illustrative LC-MS/MS Parameters for Nucleoside Analysis

Parameter Typical Setting Purpose
LC Column Reversed-phase C18 Separation based on hydrophobicity
Mobile Phase Gradient of water and acetonitrile (B52724) with a modifier (e.g., formic acid) To elute compounds with varying polarities
Ionization Mode Positive Electrospray Ionization (ESI+) Efficiently ionizes nucleoside compounds
MS Analyzer Triple Quadrupole (QqQ) Allows for selective reaction monitoring for quantification
Scan Mode Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) High selectivity and sensitivity for target analyte

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. researchgate.netnih.gov This method involves the use of a stable isotope-labeled analogue of the analyte as an internal standard. nih.gov For "this compound," a synthesized version containing heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H) would be added to the sample at the earliest stage of preparation. researchgate.netnih.gov

The key advantage of this approach is that the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization. nih.gov Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. The final concentration is determined by the ratio of the signal from the native analyte to that of the isotopically labeled standard. researchgate.net This method effectively corrects for matrix effects and variations in extraction recovery, leading to highly reliable quantitative data. nih.govspringernature.com

For samples with very limited quantities, nano-liquid chromatography-electrospray ionization-tandem mass spectrometry (nanoLC-ESI-MS/MS) offers enhanced sensitivity. thermofisher.com By operating at nanoliter-per-minute flow rates, nanoLC systems significantly improve ionization efficiency in the ESI source, leading to a greater proportion of the analyte being ionized and detected by the mass spectrometer. thermofisher.com This is particularly advantageous when analyzing "this compound" from precious biological samples where the concentration of the analyte is expected to be very low. The use of smaller inner diameter columns in nanoLC also contributes to higher peak concentrations, further boosting sensitivity. thermofisher.com While historically used more in proteomics, the principles of nanoLC-ESI-MS/MS are applicable to the analysis of small molecules like modified nucleosides when high sensitivity is paramount. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "this compound". slideshare.netslideshare.net NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the molecule's connectivity and stereochemistry. slideshare.netresearchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). slideshare.net For "this compound," this would help identify the protons on the deoxyribose sugar and the adenine (B156593) base.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. slideshare.netresearchgate.net Techniques like Correlation Spectroscopy (COSY) identify protons that are coupled to each other, helping to map out the spin systems within the sugar and base moieties. slideshare.net Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is essential for connecting the deoxyribose sugar to the diamino-adenine base. researchgate.net

Furthermore, NMR is a powerful technique for studying the three-dimensional conformation of nucleosides in solution. nih.gov By analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY), researchers can determine the preferred conformation of the deoxyribose ring (sugar pucker) and the orientation of the base relative to the sugar (syn vs. anti). nih.gov

Table 2: Common NMR Experiments for Structural Analysis of "this compound"

Experiment Information Provided
¹H NMR Number, chemical environment, and connectivity of protons.
¹³C NMR Number and chemical environment of carbon atoms.
COSY Correlation of coupled protons (¹H-¹H).
HSQC Correlation of directly bonded protons and carbons (¹H-¹³C).
HMBC Long-range correlation of protons and carbons (¹H-¹³C).
NOESY Through-space correlations of protons, for conformational analysis.

Spectroscopic Methods (e.g., UV) for Characterization and Interaction Studies

Ultraviolet (UV) spectroscopy is a straightforward and accessible method used for the characterization of compounds that contain chromophores, such as the purine (B94841) ring in "this compound". This technique measures the absorption of UV light by the molecule as a function of wavelength. The resulting UV spectrum is characteristic of the compound's electronic structure. nih.gov

For "this compound," the UV spectrum would show a maximum absorption wavelength (λmax) typical for adenine derivatives. This λmax can be used to confirm the identity of the purine base and to quantify the compound in pure solutions using the Beer-Lambert law. UV spectroscopy is also sensitive to changes in the chemical environment of the chromophore. Therefore, it can be employed to study interactions of "this compound" with other molecules, such as proteins or nucleic acids. Changes in the absorption maximum or intensity upon binding can provide evidence of these interactions. Furthermore, phenomena like molecular aggregation can also be monitored, as aggregation often leads to shifts in the absorption spectrum. mdpi.com

Chromatographic Separation Techniques (e.g., HPLC-UV)

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the separation, identification, and quantification of nucleosides. science.govnih.gov This method is particularly useful for assessing the purity of synthesized "this compound" and for quantifying it in various samples, provided the concentrations are within the detection limits of the UV detector. science.gov

In an HPLC-UV system, the sample is injected into a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). science.gov A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. qut.edu.au As the separated components elute from the column, they pass through a UV detector, which measures the absorbance at a specific wavelength (typically the λmax of the analyte). The time at which a compound elutes (retention time) is a characteristic feature that can be used for its identification, while the area under the chromatographic peak is proportional to its concentration. thermofisher.com HPLC-UV methods are valued for their reproducibility, simplicity, and cost-effectiveness in routine analysis. science.govhelixchrom.com

Research Applications and Utilities of 2,2 Diamino 2 Deoxyadenosine in Chemical Biology

Use as a Probe for Metal Ion Interactions in Ribozymes

Ribozymes, or catalytic RNAs, often require metal ions for their structure and function. Understanding the coordination of these metal ions within the ribozyme's active site is crucial for elucidating their catalytic mechanisms. While direct studies on 2,2'-Diamino-2'-deoxyadenosine as a probe are not extensively documented in the provided search results, the principles of using modified nucleosides to study metal ion interactions are well-established. The introduction of an additional amino group at the 2-position of the adenine (B156593) base, as in this compound, can alter the local electronic environment and hydrogen-bonding potential. This modification can influence the binding of divalent metal ions that are essential for catalysis. bohrium.com For instance, in the hepatitis delta virus ribozyme, a hydrated Mg²⁺ ion plays a key catalytic role. bohrium.com The precise positioning of this metal ion is critical, and alterations to the nucleobases in its vicinity can impact its binding and, consequently, the ribozyme's activity. bohrium.com

The use of DNAzymes, which are catalytic DNA molecules, as sensors for metal ions further highlights the importance of nucleobase chemistry in metal coordination. nih.govnih.govmdpi.com These DNAzymes can be designed to be activated by specific metal ions, and their activity is highly dependent on the sequence and modifications of the DNA strand. nih.govnih.govmdpi.com Although not directly involving this compound, these systems demonstrate the potential of using modified nucleosides to create specific metal-binding sites, a principle that could be extended to using this compound as a probe.

Incorporation into Oligonucleotides for Structural and Functional Studies

The site-specific incorporation of modified nucleosides like this compound into DNA and RNA oligonucleotides is a fundamental technique in chemical biology. This allows for the systematic study of how specific chemical changes affect the structure, stability, and biological function of nucleic acids.

The synthesis of oligonucleotides containing analogs of this compound, such as 2'-deoxy-2-aminoadenosine, has been successfully achieved. acs.org These modified nucleic acids are typically prepared using solid-phase phosphoramidite (B1245037) chemistry, where a protected phosphoramidite of the modified nucleoside is incorporated into the growing oligonucleotide chain. biosyn.com A postsynthetic strategy has also been developed for creating oligonucleotides with 2,6-diaminopurine (B158960) and 2-aminoadenine conjugates, which avoids the need for protecting groups on the adenine base. acs.org The enzymatic synthesis of base-modified DNA is another powerful method, allowing for the creation of very long DNA strands with a high density of modifications. acs.org

The incorporation of these modified nucleosides can have significant effects on the properties of the resulting DNA or RNA duplexes. For example, substituting deoxyadenosine (B7792050) with 2'-deoxy-2-aminoadenosine can alter the stability of the duplex in a sequence- and target-dependent manner. acs.org

Affinity labeling is a technique used to identify and characterize the active sites of enzymes, including nucleic acid catalysts like ribozymes. While specific examples using this compound were not found, the general principle involves using a modified substrate analog that can bind to the active site and then be covalently attached, or "labeled."

Ribozyme-catalyzed, site-specific labeling of RNA is a powerful tool for studying RNA structure and function. nih.govresearchgate.netresearchgate.net For instance, the MTR1 methyltransferase ribozyme can be used to install various functional groups at a specific adenosine (B11128) in a target RNA by using O⁶-alkylguanine cofactors. nih.govresearchgate.net This allows for the attachment of bioorthogonal handles for subsequent fluorescent labeling or cross-linking. nih.govresearchgate.net The development of such techniques underscores the potential for using specifically modified nucleosides, potentially including derivatives of this compound, as affinity labels to probe the active sites of ribozymes.

The interactions between DNA and proteins are fundamental to many cellular processes, including transcription and replication. The introduction of modified nucleosides into DNA can modulate these interactions, providing insights into the mechanisms of recognition.

Modifications to the C8 of 2'-deoxyadenosine (B1664071) have been shown to have divergent effects on the binding of transcription factors. nih.gov For example, the presence of an 8-oxo-7,8-dihydro-2'-deoxyadenosine lesion can increase the binding affinity of certain transcription factors, possibly by forming an additional hydrogen bond with the protein. nih.gov Conversely, a cyclo-dAdo lesion can distort the DNA structure and inhibit protein binding. nih.gov

Furthermore, the introduction of nucleobase amino acids in place of natural amino acids in a DNA-binding protein can alter its affinity for its target DNA sequence. nih.gov Replacing arginine with nucleobase analogs that can engage in strong base stacking interactions has been shown to increase the protein-DNA affinity. nih.gov These studies suggest that the additional amino group in this compound could potentially alter the recognition of a specific DNA sequence by a protein through modified hydrogen bonding or electrostatic interactions.

Table 1: Effects of 2'-Deoxyadenosine Modifications on Transcription Factor Binding This table is generated based on data from a study on modified 2'-deoxyadenosine and is intended to be interactive.

Modification Transcription Factor Effect on Binding Putative Mechanism
8-oxo-dAdo CREB Increased Affinity Formation of an additional hydrogen bond
8-oxo-dAdo NF-κB Increased Affinity Formation of an additional hydrogen bond
cyclo-dAdo HSF1 Eliminated Binding DNA structure distortion
cyclo-dAdo CREB Eliminated Binding DNA structure distortion

Development of Chemical Biology Tools and Reagents

Modified nucleosides are foundational to the development of a wide array of chemical biology tools and reagents. sigmaaldrich.comhelsinki.fi These tools enable the study and manipulation of biological processes with high precision. The synthesis of oligonucleotides containing modified bases allows for the introduction of fluorescent labels, cross-linking agents, and other functionalities. nih.govatdbio.com

The unique properties of this compound make it a candidate for the development of novel chemical biology tools. For instance, its altered base-pairing properties could be exploited in the design of specific DNA probes or in the construction of novel DNA nanostructures. The additional amino group could also serve as a handle for bioconjugation, allowing for the attachment of other molecules of interest. sigmaaldrich.com The development of DNA-encoded libraries, which are vast collections of small molecules tagged with a unique DNA barcode, is another area where modified nucleosides can play a role. sigmaaldrich.com The incorporation of non-natural bases can expand the chemical diversity and functionality of these libraries.

In essence, the chemical synthesis of nucleoside analogs like this compound and their incorporation into nucleic acids provides a versatile platform for creating custom tools to investigate a wide range of biological questions.

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